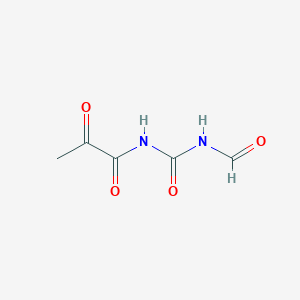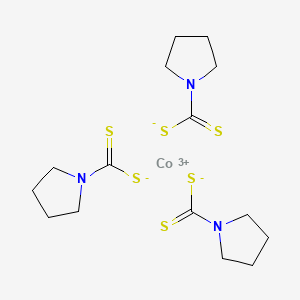
1,1'-Dibutyl-4,4'-bipyridin-1-ium diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The diperchlorate form of this compound is particularly interesting due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with butyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, which is often accompanied by changes in its electronic properties.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state bipyridinium compounds, while reduction could produce lower oxidation state derivatives.
Scientific Research Applications
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological redox processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the development of advanced materials, including electrochromic devices and sensors.
Mechanism of Action
The mechanism by which 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects is primarily through its redox activity. The compound can accept and donate electrons, making it a valuable tool in studying electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions, and it can interact with these targets to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Dibutyl-4,4’-bipyridinium dibromide
- 1,1’-Dibutyl-4,4’-bipyridinium diiodide
- 1,1’-Dibutyl-4,4’-bipyridinium dichloride
Uniqueness
Compared to these similar compounds, 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its diperchlorate anion, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring stable and reversible redox behavior.
Properties
CAS No. |
32449-19-7 |
|---|---|
Molecular Formula |
C18H26Cl2N2O8 |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C18H26N2.2ClHO4/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;2*2-1(3,4)5/h7-10,13-16H,3-6,11-12H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
QWPITGZAJDUABA-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



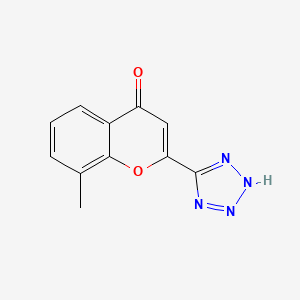
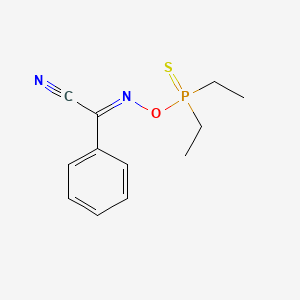
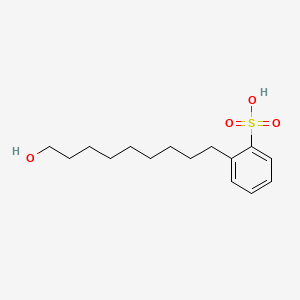
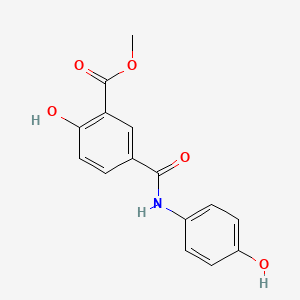
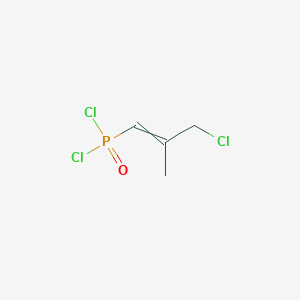
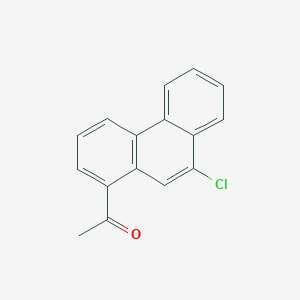
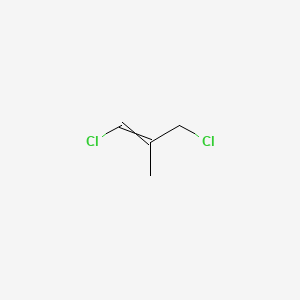
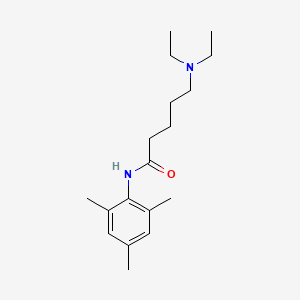
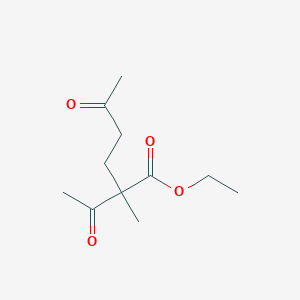
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
